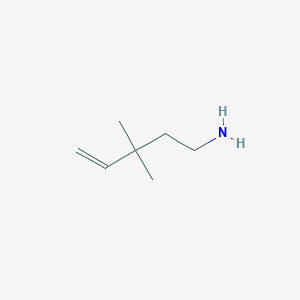

3,3-Dimethylpent-4-en-1-amine

Description

Contextualizing 3,3-Dimethylpent-4-en-1-amine within Alkenylamine Chemistry

Alkenylamines are a class of organic compounds that feature both an amine and a carbon-carbon double bond. This bifunctionality allows for a diverse range of chemical transformations, making them versatile intermediates in synthesis. nih.gov The reactivity of these functional groups can be influenced by their relative positions within the molecule. In the case of this compound, the amine is a primary amine, and the double bond is at the C-4 position, separated from the nitrogen atom by a saturated carbon chain.

A defining characteristic of this compound is the presence of a gem-dimethyl group at the C-3 position. This structural feature is significant due to the Thorpe-Ingold effect, which posits that gem-dialkyl substitution on a carbon chain can accelerate intramolecular reactions by altering bond angles and increasing the probability of ring-closing conformations. wikipedia.org This effect can influence the reactivity of the molecule in cyclization reactions, a common strategy in the synthesis of complex cyclic compounds. researchgate.netrsc.org The steric bulk of the gem-dimethyl group also imparts a degree of hindrance around the neighboring positions, which can influence the regioselectivity and stereoselectivity of reactions involving the alkene or the amine. beilstein-journals.org

The terminal nature of the double bond in this compound is also noteworthy, as terminal alkenes are often more reactive in certain catalytic processes, such as Heck-type reactions, compared to internal alkenes. researchgate.net The primary amine group, while nucleophilic, is sterically shielded to some extent by the adjacent quaternary center, which can modulate its reactivity in comparison to unhindered primary amines. This combination of a hindered primary amine and a reactive terminal alkene within a single molecule provides a unique platform for the exploration of new synthetic methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 88944404 |

| Canonical SMILES | CC(C)(CCN)C=C |

Data sourced from PubChem CID 88944404. nih.gov

Historical Development and Significance of Hindered Amines in Organic Synthesis

The development of sterically hindered amines has been a significant advancement in organic chemistry, providing solutions to challenges where the nucleophilicity of traditional amine bases would lead to undesirable side reactions. wikipedia.org The history of strong, non-nucleophilic bases dates back over a century, with the synthesis of compounds like pentamethylguanidine in the early 20th century. nih.gov However, the concept of using steric bulk to suppress nucleophilicity while retaining basicity gained significant traction in the mid-20th century.

One of the earliest and most well-known examples of a hindered amine is 2,6-di-tert-butylpyridine. Its development demonstrated the principle that bulky substituents near the nitrogen atom could effectively shield it from acting as a nucleophile while still allowing it to function as a proton scavenger. researchgate.net This discovery opened the door to a wide range of applications where a strong, non-nucleophilic base is required, such as in elimination reactions and as an acid scavenger in sensitive reactions.

The significance of hindered amines grew with the introduction of compounds like N,N-Diisopropylethylamine (Hünig's base) and the development of even stronger non-nucleophilic bases such as phosphazenes. wikipedia.orglibretexts.org These reagents have become indispensable tools for generating enolates for aldol and Claisen condensations, and for facilitating a variety of other base-mediated transformations without the complication of nucleophilic attack. wikipedia.org

Hindered amines have also found applications beyond their role as non-nucleophilic bases. For instance, they are used as stabilizers in polymers, where they act as radical scavengers to prevent photo-oxidation. acs.org The initial research into these hindered amine light stabilizers (HALS) was driven by the discovery of stable aminoxyl radicals derived from tetramethylpiperidine derivatives. acs.org More recently, research has focused on the development of new catalytic systems that utilize hindered amines. For example, photocatalytic methods have been developed for the synthesis of sterically congested tertiary amines, which are challenging to prepare using traditional methods. nih.govorganic-chemistry.org These modern approaches often rely on the unique electronic and steric properties of hindered amines to drive the desired reactivity. nih.gov

Overview of Key Research Areas Pertaining to this compound and its Analogues

The unique structural attributes of this compound and its analogs make them valuable substrates in several areas of advanced organic chemistry research. Their utility often stems from the strategic exploitation of the hindered amine and the reactive terminal alkene.

One significant area of application is in the synthesis of complex nitrogen-containing heterocycles . The Thorpe-Ingold effect, promoted by the gem-dimethyl group, can facilitate intramolecular cyclization reactions. wikipedia.org For instance, derivatives of this compound have been used as precursors in the synthesis of substituted piperidines and other heterocyclic systems. The presence of both a nucleophilic amine and an electrophilic (upon activation) alkene within the same molecule allows for various intramolecular bond-forming strategies.

Another key research area is in natural product synthesis . The carbon skeleton of this compound is a useful building block for constructing portions of more complex natural products. For example, the related compound, methyl 3,3-dimethylpent-4-enoate, has been utilized as a starting material in the total synthesis of stereochemically diverse isomers of spirooliganins, which are natural products with potential antiviral activity. rsc.org This highlights the value of the 3,3-dimethylpentenyl moiety in providing a scaffold for the construction of intricate molecular architectures. Similarly, 2,2-dimethylpent-4-enal, a close analog, has been used in the synthesis of an intermediate for the natural product (±)-coriolin. researchgate.net

The compound and its derivatives also play a role in the development of new catalytic methodologies and mechanistic studies . The presence of a primary amine allows for its incorporation into ligands for transition metal catalysis. The steric environment around the amine can influence the coordination geometry and reactivity of the resulting metal complex. Furthermore, the alkenylamine structure is relevant in studies of palladium-catalyzed reactions, where the interplay between the amine and alkene functionalities can direct the outcome of the reaction. acs.org Research into the reactivity of such compounds contributes to a deeper understanding of fundamental reaction mechanisms, such as those involving aminopalladation and subsequent transformations. acs.org

Finally, analogs of this compound are being explored in the field of medicinal chemistry and bio-organic chemistry . For example, a derivative of this amine has been incorporated into a molecule designed as a potential PET imaging agent for tumor hypoxia. wikipedia.org The lipophilic nature of the dimethylpentenyl group can be a desirable feature for modulating the pharmacokinetic properties of drug candidates.

Table 2: Research Applications of this compound and its Analogues

| Research Area | Application/Example | Key Structural Feature Utilized |

|---|---|---|

| Heterocycle Synthesis | Precursors to substituted piperidines | Intramolecular cyclization of the alkenylamine |

| Natural Product Synthesis | Synthesis of spirooliganins and (±)-coriolin intermediates | 3,3-dimethylpentenyl carbon skeleton |

| Catalysis and Mechanistic Studies | Ligand development and studies of palladium-catalyzed reactions | Hindered amine and terminal alkene |

| Medicinal Chemistry | Development of potential PET imaging agents for tumor hypoxia | Lipophilic dimethylpentenyl group |

Information synthesized from multiple research articles. wikipedia.orgrsc.orgresearchgate.netacs.org

Propriétés

IUPAC Name |

3,3-dimethylpent-4-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-4-7(2,3)5-6-8/h4H,1,5-6,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFPAOSXBHFYGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the optimal synthetic routes for 3,3-Dimethylpent-4-en-1-amine, and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor using NaBH₄ or LiAlH₄ in methanol or THF. Steric hindrance from the dimethyl group necessitates longer reaction times or elevated temperatures (40–60°C) to achieve yields of 50–65%. Alternative routes include alkylation of primary amines with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF), though competing elimination reactions may reduce efficiency (40–55% yield). Hydroamination of alkenes using transition metal catalysts (e.g., Rh or Pd) offers higher regioselectivity but requires precise catalyst loading optimization (60–75% yield) . Key parameters to optimize include solvent polarity, temperature, and catalyst-to-substrate ratios.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Prioritize signals at δ 5.4–5.8 ppm (olefinic protons) and δ 2.6–3.0 ppm (amine protons). Splitting patterns may indicate rotameric equilibria due to restricted rotation around the C-N bond.

- ¹³C NMR : Look for peaks at ~115–125 ppm (alkene carbons) and 45–55 ppm (amine-bearing carbon).

- GC-MS : Use a polar column (e.g., DB-WAX) to resolve impurities. The molecular ion [M+H]⁺ at m/z 127 confirms molecular weight.

Challenges include overlapping signals from stereoisomers; deuterated solvents (CDCl₃) and 2D NMR (COSY, HSQC) improve resolution .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation exposure.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.

- Waste Management : Neutralize acidic/basic residues before disposal. Collect organic waste in designated containers and consult certified hazardous waste handlers .

Advanced Research Questions

Q. How can researchers design experiments to investigate steric and electronic effects of the dimethyl and alkene groups on the amine’s reactivity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs lacking dimethyl or alkene groups. Compare reaction kinetics in nucleophilic substitutions (e.g., SN2 with methyl iodide).

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and steric maps. Correlate steric parameters (e.g., Tolman cone angle) with experimental yields .

- Kinetic Isotope Effects (KIEs) : Perform deuterium labeling at the amine to study rate-determining steps in catalytic cycles.

Q. What methodologies resolve discrepancies in literature reports regarding the compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 24, and 48 hours.

- Statistical Analysis : Apply ANOVA to identify significant degradation factors (pH, temperature). Use Arrhenius plots to extrapolate shelf-life under storage conditions.

- Data Triangulation : Cross-validate results with LC-MS and NMR to confirm degradation byproducts .

Q. In developing this compound as a chiral ligand, what analytical approaches best determine enantiomeric excess (ee) and configuration?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) to resolve enantiomers. Calibrate with known standards.

- NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to differentiate enantiomers via splitting of amine proton signals.

- X-ray Crystallography : Co-crystallize with a chiral co-ligand (e.g., BINOL) for absolute configuration determination. Challenges include low crystallinity due to molecular flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.